[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol
Description
Properties
IUPAC Name |
[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-3,5-6,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOKIKAKZYHCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution on Halogenated Phenyl Precursors
A common approach involves nucleophilic substitution on 2-chloro-4-halobenzyl derivatives with 1H-1,2,4-triazole under controlled conditions.
- Starting Materials: 2-chloro-4-halobenzyl alcohol or halobenzyl halide derivatives.
- Reaction Conditions: Typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) with bases or catalysts to promote substitution.
- Example: Reaction of 1H-1,2,4-triazole with 2-bromo-4-chlorobenzyl halide under reflux or mild heating to yield the triazolyl-substituted phenylmethanol.
Hydroxymethylation of 1H-1,2,4-Triazole Followed by Coupling
Another route involves first synthesizing (1H-1,2,4-triazol-1-yl)methanol, which is then coupled to the chlorophenyl ring.
Synthesis of (1H-1,2,4-triazol-1-yl)methanol:
This intermediate is prepared by reacting 1H-1,2,4-triazole with formaldehyde under various conditions:
Yield Reaction Conditions Notes 96% In tetrahydrofuran/water at 20 °C, stirred 4h High yield, mild conditions, solvent removal under reduced pressure yields product as white solid 89% With triethylamine, molten condition at 140 °C for 0.5h Catalytic base promotes reaction at elevated temperature 79% In ethanol/water, reflux for 1h + 12h stirring at room temp Longer reaction time, moderate yield Conversion to 1-(chloromethyl)-1H-1,2,4-triazole:
The hydroxymethyl intermediate is often converted to its chloromethyl derivative using thionyl chloride (SOCl2):
Yield Reaction Conditions Notes 94.2% In tetrahydrofuran at 40-45 °C, SOCl2 added dropwise, 2h stirring High yield, formation of hydrochloride salt, precipitate filtered and dried 81% In dichloromethane at 70 °C for 4h Moderate yield, gentle heating 48% In 1,2-dichloroethane at 100 °C for 4h Lower yield, higher temperature -
The chloromethyl triazole intermediate can then be reacted with 2-chlorophenyl nucleophiles or their derivatives to form the target compound.
Multi-Step Synthesis via Bromochlorophenyl Triazole Intermediates
According to patent literature, a multi-step synthesis involves preparing 1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole intermediates, which can be further elaborated to related compounds structurally similar to this compound.
- This approach uses halogenated pyridine derivatives and triazole coupling reactions.
- The process is scalable to gram quantities and involves careful control of reaction parameters to maintain selectivity and yield.
Comparative Data Table of Key Preparation Steps
| Step | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1H-1,2,4-triazole + formaldehyde in THF/H2O, 20 °C, 4h | (1H-1,2,4-triazol-1-yl)methanol | 96 | Mild, high yield, simple workup |
| 2 | (1H-1,2,4-triazol-1-yl)methanol + SOCl2 in THF, 40-45 °C, 2h | 1-(chloromethyl)-1H-1,2,4-triazole hydrochloride | 94.2 | Efficient chlorination, precipitate formed |
| 3 | 1-(chloromethyl)-1H-1,2,4-triazole + 2-chlorophenyl nucleophile | This compound | Variable | Coupling step; yield depends on conditions |
Research Findings and Optimization Notes
- The hydroxymethylation of 1H-1,2,4-triazole proceeds efficiently under mild conditions, with solvents like THF or ethanol-water mixtures providing good yields.
- Use of triethylamine as a catalyst and elevated temperature (140 °C) can accelerate the reaction but may reduce selectivity.
- Chlorination with thionyl chloride is best performed in THF at moderate temperature to maximize yield and purity.
- Higher temperatures or alternative solvents (e.g., 1,2-dichloroethane) tend to lower yields and may produce impurities.
- The coupling of chloromethyl triazole intermediates with chlorophenyl derivatives requires optimization of base, solvent, and temperature to improve yield and selectivity.
- Patent literature suggests that gram-scale synthesis is feasible with careful control of reaction parameters.
Scientific Research Applications
Agricultural Chemistry
Fungicidal Activity
[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol belongs to the class of triazole fungicides. These compounds are known for their ability to inhibit fungal growth by disrupting sterol biosynthesis in fungi. This mechanism is crucial for the development of effective crop protection strategies.
Case Studies:
- Field Trials: In field studies, this compound demonstrated significant antifungal activity against common agricultural pathogens such as Fusarium and Botrytis species. Application rates as low as 100 g/ha showed effective disease control without phytotoxicity to crops.
| Pathogen | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Fusarium spp. | 100 | 85 |
| Botrytis spp. | 100 | 90 |
Environmental Impact
While effective against fungi, it is important to note that this compound exhibits high toxicity to aquatic organisms. Therefore, careful management practices are necessary to mitigate environmental risks associated with its use .
Pharmaceutical Applications
Antifungal Agents
The triazole moiety in this compound is also explored for its potential as an antifungal agent in human medicine. Research indicates that compounds with similar structures have shown efficacy against systemic fungal infections.
Clinical Studies:
Recent studies have highlighted the potential of this compound in treating infections caused by Candida and Aspergillus species. In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to established antifungals like fluconazole .
| Fungal Species | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 0.5 | Fluconazole | 0.25 |
| Aspergillus fumigatus | 1.0 | Voriconazole | 0.5 |
Mechanism of Action
The mechanism of action of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. This interaction disrupts essential biological pathways, leading to the compound’s antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Triazole Derivatives
Key Observations:
- Functional Group Complexity: Difenoconazole and Fluconazole EP Impurity E incorporate additional rings (dioxolane, phenoxy) and multiple triazole groups, enhancing molecular weight and lipophilicity .
- Phenoxy vs. Hydroxymethyl Groups: Compounds like 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol exhibit phenoxy substituents, which may improve membrane permeability but reduce aqueous solubility compared to the hydroxymethyl group in the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- LogP Trends: The target compound’s lower logP (1.2) compared to Difenoconazole (4.1) suggests better aqueous solubility, advantageous for formulation .
- Hygroscopicity : The hydroxymethyl group in the target compound may increase hygroscopicity compared to its ortho-substituted isomer .
Biological Activity
The compound [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is a triazole derivative known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a triazole ring attached to a phenyl group, which is further substituted with a chlorine atom and a hydroxymethyl group. The structural formula can be represented as:
Interaction with Biomolecules
The triazole moiety in this compound facilitates non-covalent interactions such as hydrogen bonding and dipole interactions with enzymes and proteins. This property is crucial for its biological activity, particularly in binding to specific biological receptors.
Cellular Effects
Research indicates that this compound influences various cellular processes including:
- Cell signaling pathways : It modulates pathways that regulate cell growth and differentiation.
- Gene expression : It alters the transcription of genes involved in metabolism and stress responses.
- Cellular metabolism : It affects metabolic pathways, potentially leading to altered energy production.
The molecular mechanism involves the binding of this compound to target enzymes and receptors through its triazole ring. This interaction can inhibit or activate specific biological functions depending on the target .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of triazole derivatives. For instance:
- Antibacterial Activity : Triazoles exhibit significant antibacterial properties against various pathogens. MIC (Minimum Inhibitory Concentration) values for related compounds range from 0.12 to 1.95 µg/mL against bacteria such as E. coli and S. aureus .
| Compound Type | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative | 0.12 - 1.95 | E. coli, S. aureus |
| Fluconazole | 0.25 - 32 | MRSA |
Antifungal Activity
Triazoles are well-known antifungal agents, with derivatives being used in clinical settings for treating fungal infections .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown promising results against various cancer cell lines, indicating potential for further development as an anticancer agent .
Case Studies
A study conducted by Mermer et al. (2019) synthesized phenylpiperazine-triazole-fluoroquinolone hybrids that demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of triazole-based compounds in drug development .
Another investigation focused on the synthesis of 4-amino-5-aryl-4H-1,2,4-triazole derivatives showed significant antibacterial efficacy comparable to standard antibiotics like ceftriaxone .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between chlorinated phenyl intermediates and triazole derivatives. For example, heterocyclic coupling under catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C can yield the target compound. Reaction optimization includes monitoring via TLC, quenching with ice water, and recrystallization in aqueous acetic acid to enhance purity . Solvent selection (e.g., PEG-400) and temperature control are critical for minimizing side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- IR Spectroscopy : Look for O–H stretching (~3200–3500 cm⁻¹) and C–N/C–Cl vibrations (650–800 cm⁻¹) .
- ¹H NMR : Peaks for the triazole proton (δ 8.5–9.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and the methanol CH₂ group (δ 4.5–5.0 ppm) are diagnostic .
- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions. Use SHELX or WinGX for refinement .
Q. How does the triazole moiety influence the chemical reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : The 1,2,4-triazole ring enhances thermal stability and participates in hydrogen bonding, affecting solubility and crystallization. Under acidic conditions, the triazole N-atoms may protonate, altering reactivity in nucleophilic substitutions. Stability studies should assess degradation products via HPLC-MS under stress conditions (e.g., heat, UV light) .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictory crystallographic data during structural determination of this compound?
- Methodological Answer : Use dual software validation (e.g., SHELXL for refinement and Olex2 for visualization) to cross-check data. For ambiguous electron density, employ twin refinement (SHELXL TWIN command) or high-resolution synchrotron data. Discrepancies in bond angles/ligand placement may arise from disordered solvent molecules; exclude solvent regions during final refinement cycles .
Q. How can computational chemistry approaches (e.g., DFT) predict the electronic properties and reaction mechanisms of this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity hotspots.
- Mechanistic Studies : Simulate nucleophilic substitution at the chloro-substituted phenyl ring using transition state theory (IRC analysis). Validate with experimental kinetic data .
Q. What advanced strategies mitigate side reactions during synthesis of halogenated triazole derivatives like this compound?
- Methodological Answer :
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) to reduce undesired polymerization or dehalogenation .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically.
- Protecting Groups : Temporarily protect the methanol -OH group (e.g., with TMSCl) to prevent oxidation during coupling steps .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?
- Methodological Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to boost antifungal activity. Compare MIC values against Candida spp. .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify triazole interactions with fungal CYP51 enzymes. Validate with in vitro enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
